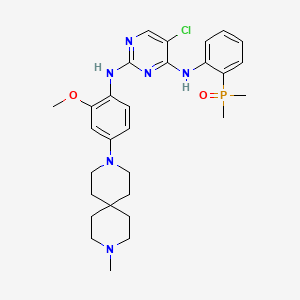

Iruplinalkib

Description

IRUPLINALKIB is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

CAS No. |

1854943-32-0 |

|---|---|

Molecular Formula |

C29H38ClN6O2P |

Molecular Weight |

569.1 g/mol |

IUPAC Name |

5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-4-(9-methyl-3,9-diazaspiro[5.5]undecan-3-yl)phenyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C29H38ClN6O2P/c1-35-15-11-29(12-16-35)13-17-36(18-14-29)21-9-10-23(25(19-21)38-2)33-28-31-20-22(30)27(34-28)32-24-7-5-6-8-26(24)39(3,4)37/h5-10,19-20H,11-18H2,1-4H3,(H2,31,32,33,34) |

InChI Key |

ZPCCNHQDFZCULN-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2(CC1)CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Iruplinalkib in ALK-Positive Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iruplinalkib (WX-0593) is a next-generation, potent, and selective oral tyrosine kinase inhibitor (TKI) that targets anaplastic lymphoma kinase (ALK) and ROS1 rearrangements in non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the mechanism of action of Iruplinalkib, focusing on its molecular interactions with the ALK kinase domain, its inhibitory activity against wild-type and clinically relevant mutant ALK variants, and its impact on downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to support the understanding of its preclinical and clinical efficacy.

Introduction to ALK-Positive NSCLC and the Role of Iruplinalkib

Anaplastic lymphoma kinase (ALK) gene rearrangements are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC), leading to the expression of fusion proteins with constitutive kinase activity.[1] These fusion proteins activate downstream signaling pathways that promote cell proliferation, survival, and metastasis. While first and second-generation ALK inhibitors have shown clinical benefit, the emergence of acquired resistance mutations, such as the gatekeeper mutation G1202R, presents a significant clinical challenge.

Iruplinalkib is a novel ALK/ROS1 inhibitor designed to overcome these resistance mechanisms.[2] It has demonstrated significant progression-free survival benefits and robust intracranial antitumor activity in clinical trials, positioning it as a promising therapeutic option for patients with advanced ALK-positive NSCLC.[3][4]

Core Mechanism of Action: Targeting the ALK Kinase Domain

Iruplinalkib exerts its therapeutic effect by directly inhibiting the kinase activity of the ALK fusion protein. Its mechanism of action can be dissected into its binding mode within the ATP-binding pocket and its potent inhibition of both wild-type and mutated ALK kinases.

Binding Mode and Structural Insights

Iruplinalkib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the ALK kinase domain.[5] This binding prevents the phosphorylation of ALK and its subsequent activation, thereby blocking downstream signaling.

While a co-crystal structure of Iruplinalkib with the ALK kinase domain is not publicly available, molecular modeling simulations have provided valuable insights into its binding. These models indicate that Iruplinalkib's unique chemical structure is optimized to fit within the ALK ATP-binding pocket. A key feature of Iruplinalkib is its ability to overcome the G1202R resistance mutation. Modeling studies suggest that the G1202R mutation, which introduces a bulky arginine residue, causes steric hindrance that prevents the binding of many other ALK inhibitors. Iruplinalkib's distinct structure, however, is thought to avoid these steric clashes, allowing it to maintain potent inhibition against this challenging mutation.[5][6]

Kinase Inhibition Profile

Iruplinalkib has demonstrated potent inhibitory activity against wild-type ALK and a broad spectrum of clinically relevant ALK resistance mutations. In vitro kinase assays have quantified its inhibitory potency, as summarized in the table below.

| Kinase Target | IC50 (nM) |

| ALK WT | 5.38 |

| ALK L1196M | 5.38 - 36 |

| ALK C1156Y | 5.38 - 9 |

| ALK G1202R | 96 |

| EGFR L858R/T790M | 16.74 |

Table 1: In vitro kinase inhibitory activity of Iruplinalkib against wild-type ALK, common ALK resistance mutations, and EGFR L858R/T790M. Data compiled from multiple sources.[2][7][8]

The potent inhibition of various ALK mutants, including those resistant to other ALK inhibitors, underscores the broad activity of Iruplinalkib.[8]

Inhibition of Downstream Signaling Pathways

By inhibiting ALK autophosphorylation, Iruplinalkib effectively blocks the activation of key downstream signaling pathways that are crucial for the survival and proliferation of ALK-positive NSCLC cells. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways.

Impact on Cellular Proliferation and Survival

The inhibition of these signaling cascades leads to a downstream cascade of cellular events, ultimately culminating in the suppression of tumor growth and the induction of apoptosis (programmed cell death).[5] The potent anti-proliferative effect of Iruplinalkib has been demonstrated in various ALK-positive cancer cell lines.

| Cell Line | ALK Fusion/Mutation Status | IC50 (nM) |

| Karpas 299 | NPM-ALK | 4 - 9 |

| Ba/F3 | EML4-ALK WT | 4 - 9 |

| Ba/F3 | EML4-ALK L1196M | 9.5 |

| Ba/F3 | EML4-ALK C1156Y | 9 |

Table 2: Cellular growth inhibitory activity of Iruplinalkib in various ALK-positive cell lines. Data compiled from multiple sources.

Visualization of Iruplinalkib's Effect on Signaling Pathways

The following diagram illustrates the central role of the ALK fusion protein in activating downstream signaling pathways and how Iruplinalkib intervenes to block these oncogenic signals.

References

- 1. Iruplinalkib (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Facebook [cancer.gov]

- 4. physiciansweekly.com [physiciansweekly.com]

- 5. researchgate.net [researchgate.net]

- 6. Iruplinalkib for G1202R-mutant non–small cell lung cancer with anaplastic lymphoma kinase double fusion failed to alectinib: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Population pharmacokinetics of iruplinalkib in healthy volunteers and patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Remarkable tumor response to Iruplinalkib in a 14-year-old girl with ALK-positive advanced metastatic non–small-cell lung cancer: a case report - PMC [pmc.ncbi.nlm.nih.gov]

Iruplinalkib: A Technical Guide to a Novel Dual ALK/ROS1 Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iruplinalkib (WX-0593) is a potent and selective next-generation dual inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1] This technical guide provides a comprehensive overview of iruplinalkib, including its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation. The document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development of targeted cancer therapies.

Introduction

Anaplastic lymphoma kinase (ALK) and ROS1 are receptor tyrosine kinases that, when constitutively activated through chromosomal rearrangements, act as oncogenic drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[2] While first and second-generation ALK/ROS1 inhibitors have demonstrated significant clinical benefit, the emergence of acquired resistance mutations necessitates the development of novel therapeutic agents.[3] Iruplinalkib is a novel oral tyrosine kinase inhibitor designed to target wild-type ALK and ROS1, as well as a broad spectrum of clinically relevant resistance mutations.[4]

Mechanism of Action

Iruplinalkib competitively binds to the ATP-binding pocket of the ALK and ROS1 kinase domains, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling pathways.[5] Dysregulated ALK and ROS1 signaling promotes cell proliferation, survival, and angiogenesis through the activation of several key pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways.[6] By blocking these initial signaling events, iruplinalkib effectively abrogates these pro-tumorigenic cascades.

Preclinical Data

Kinase Inhibition

Iruplinalkib has demonstrated potent inhibitory activity against wild-type and mutant ALK and ROS1 kinases in enzymatic assays.

| Kinase Target | IC50 (nM) |

| ALK (wild-type) | 5.38 - 16.74[5] |

| ALK L1196M | 5.38 - 16.74[7] |

| ALK C1156Y | 5.38 - 16.74[7] |

| ROS1 | Data not publicly available |

Cell-Based Assays

In cellular assays, iruplinalkib has shown potent anti-proliferative activity in cancer cell lines harboring ALK or ROS1 fusions, including those with mutations conferring resistance to earlier-generation inhibitors.[7]

| Cell Line | Genetic Alteration | IC50 (nM) |

| NCI-H3122 | EML4-ALK | Specific IC50 not publicly available, but iruplinalkib inhibits ALK phosphorylation at 1.23-100 nM[5] |

| NIH-3T3 | CD74-ROS1 | Specific IC50 not publicly available, but iruplinalkib inhibits ROS1 phosphorylation at 10-1000 nM[5] |

| Ba/F3 | SLC34A2-ROS1 | Specific IC50 not publicly available, but iruplinalkib inhibits ROS1 phosphorylation at 10-1000 nM[5] |

In Vivo Models

Iruplinalkib has demonstrated significant anti-tumor efficacy in various preclinical in vivo models, including cell line-derived and patient-derived xenografts in mice.[8] Notably, it has shown robust activity in models of crizotinib-resistant NSCLC.[8]

Clinical Data

Iruplinalkib has been evaluated in several clinical trials, demonstrating promising efficacy and a manageable safety profile in patients with ALK-positive and ROS1-positive NSCLC.

Phase II INTELLECT Study (NCT04641754)

This single-arm, multicenter phase II study evaluated the efficacy and safety of iruplinalkib in patients with advanced ALK-positive NSCLC who had progressed on crizotinib.[9]

| Efficacy Endpoint | Result |

| IRC-Assessed Objective Response Rate (ORR) | 69.9% (95% CI: 61.7-77.2)[9] |

| IRC-Assessed Disease Control Rate (DCR) | 96.6% (95% CI: 92.2-98.9)[9] |

| Median Duration of Response (DoR) | 14.4 months (95% CI: 13.1-NE)[4] |

| Median Progression-Free Survival (PFS) | 19.8 months (95% CI: 14.5-NE)[4] |

| Investigator-Assessed Intracranial ORR (in patients with measurable intracranial lesions) | 64% (95% CI: 48-78)[9] |

Phase III INSPIRE Study (NCT04632758)

This randomized, open-label, multicenter phase III study compared the efficacy and safety of iruplinalkib versus crizotinib in treatment-naïve patients with locally advanced or metastatic ALK-positive NSCLC.[10][11]

| Efficacy Endpoint | Iruplinalkib | Crizotinib | Hazard Ratio (HR) / p-value |

| Median Progression-Free Survival (PFS) by IRC | 27.7 months | 14.6 months | HR: 0.34 (98.02% CI: 0.23-0.52); p < 0.0001[11] |

| Objective Response Rate (ORR) by IRC | 93.0% | 89.3% | -[12] |

| Intracranial ORR (in patients with measurable CNS lesions) | 90.9% | 60.0% | -[13] |

Experimental Protocols

Kinase Inhibition Assays

-

Methodology: The inhibitory activity of iruplinalkib against various kinases is typically determined using in vitro kinase assays.[8] These assays measure the ability of the compound to inhibit the autophosphorylation of the purified kinase domain. While specific protocols for iruplinalkib are proprietary, a general methodology involves incubating the recombinant kinase with ATP and a substrate in the presence of varying concentrations of the inhibitor. The level of phosphorylation is then quantified, often using methods like ELISA or radiometric assays, to determine the IC50 value.[14]

Cell Proliferation Assays

-

Cell Lines: A panel of NSCLC cell lines harboring specific ALK or ROS1 fusions (e.g., NCI-H3122, NIH-3T3, Ba/F3) are used to assess the anti-proliferative activity of iruplinalkib.[5]

-

Methodology: Cells are seeded in multi-well plates and treated with a range of iruplinalkib concentrations for a specified period (e.g., 72 hours). Cell viability is then measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. The IC50, the concentration at which 50% of cell growth is inhibited, is then calculated.[14]

In Vivo Xenograft Models

-

Animal Models: Immunocompromised mice (e.g., BALB/c nude mice) are commonly used for xenograft studies.[8]

-

Methodology: Human NSCLC cells with ALK or ROS1 rearrangements are implanted subcutaneously or orthotopically into the mice.[8] Once tumors are established, mice are treated with iruplinalkib or a vehicle control. Tumor volume is measured regularly to assess treatment efficacy. At the end of the study, tumors may be excised for further analysis, such as western blotting to assess target engagement.[15]

Detection of ALK/ROS1 Fusions

-

Methodologies: Several methods are employed to identify patients with ALK or ROS1 rearrangements, making them eligible for targeted therapy. These include:

-

Fluorescence In Situ Hybridization (FISH): Utilizes DNA probes that bind to specific regions of the chromosome to detect breaks and rearrangements.[2][16]

-

Immunohistochemistry (IHC): Uses antibodies to detect the overexpression of the ALK or ROS1 protein, which is often indicative of a fusion event.[2][16]

-

Reverse Transcription Polymerase Chain Reaction (RT-PCR): Detects the specific fusion transcripts (RNA).[2][17]

-

Next-Generation Sequencing (NGS): Can identify known and novel fusion partners by sequencing the tumor DNA or RNA.[6][16]

-

Pharmacokinetics and Metabolism

Following oral administration, iruplinalkib is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of approximately 1.5-2 hours.[18][19] It has a long elimination half-life (t1/2) of about 28.6 hours in healthy subjects.[18][19] Iruplinalkib is primarily metabolized in the liver, mainly by the CYP3A4 enzyme, and is excreted predominantly through the feces.[19][20] Seventeen metabolites have been identified, with demethylation and cysteine conjugation being major metabolic pathways.[18]

Safety and Tolerability

Iruplinalkib has demonstrated a manageable safety profile in clinical trials.[9] The most common treatment-related adverse events (TRAEs) are generally mild to moderate in severity.

| Adverse Event | Any Grade (%) | Grade 3-4 (%) |

| Aspartate aminotransferase (AST) increased | 43.2 | Data not specified[9] |

| Alanine aminotransferase (ALT) increased | 37.0 | Data not specified[9] |

| Blood creatine phosphokinase increased | 34.9 | Data not specified[9] |

| Hypercholesterolemia | 33.6 | Data not specified |

| Hypertriglyceridemia | 26.7 | Data not specified |

Dose interruptions, reductions, or discontinuations due to TRAEs have been reported but are relatively infrequent.[9]

Visualizations

Caption: Simplified ALK signaling pathway and the inhibitory action of iruplinalkib.

Caption: Simplified ROS1 signaling pathway and the inhibitory action of iruplinalkib.

Caption: General experimental workflow for the development of iruplinalkib.

Conclusion

Iruplinalkib is a promising novel dual ALK/ROS1 tyrosine kinase inhibitor with significant preclinical and clinical activity in NSCLC. Its potent inhibition of both wild-type and resistant mutant forms of ALK and ROS1, coupled with a manageable safety profile, positions it as a valuable therapeutic option for patients with ALK- or ROS1-rearranged tumors. The data summarized in this technical guide underscore the potential of iruplinalkib to address the unmet medical need for more effective and durable targeted therapies in this patient population.

References

- 1. Detection Fusion Gene in NSCLC: Exploring the Latest Research - DiaCarta, Inc. [diacarta.com]

- 2. Iruplinalkib Demonstrates Improved Efficacy and Tolerance vs Crizotinib in ALK Inhibitor–Naive, Advanced ALK-Positive NSCLC - The ASCO Post [ascopost.com]

- 3. onclive.com [onclive.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Predicting ROS1 and ALK fusions in NSCLC from H&E slides with a two-step vision transformer approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iruplinalkib (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Iruplinalkib (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy and safety of iruplinalkib (WX-0593) in ALK-positive crizotinib-resistant advanced non-small cell lung cancer patients: a single-arm, multicenter phase II study (INTELLECT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cancernetwork.com [cancernetwork.com]

- 10. Iruplinalkib (WX-0593) Versus Crizotinib in ALK TKI-Naive Locally Advanced or Metastatic ALK-Positive NSCLC: Interim Analysis of a Randomized, Open-Label, Phase 3 Study (INSPIRE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. physiciansweekly.com [physiciansweekly.com]

- 12. JNCCN 360 - Non–Small Cell Lung Cancer - Phase III INSPIRE Trial: Iruplinalkib vs Crizotinib in Metastatic <em>ALK</em>-Positive NSCLC [jnccn360.org]

- 13. Iruplinalkib | WX-0593 | ROS1 tyrosine kinase inhibitor | TargetMol [targetmol.com]

- 14. Translational Model-Informed Dose Selection for Iruplinalkib, a Selective Oral ALK/ROS1 Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A narrative review of methods for the identification of ALK fusions in patients with non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Population pharmacokinetics of iruplinalkib in healthy volunteers and patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Efficacy and safety of iruplinalkib (WX-0593) in ALK-positive crizotinib-resistant advanced non-small cell lung cancer patients: a single-arm, multicenter phase II study (INTELLECT) - PMC [pmc.ncbi.nlm.nih.gov]

Iruplinalkib: A Deep Dive into the Inhibition of Downstream Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Iruplinalkib (WX-0593) is a potent and selective next-generation oral tyrosine kinase inhibitor (TKI) targeting both anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1).[1][2] In non-small cell lung cancer (NSCLC) harboring ALK or ROS1 rearrangements, these fusion proteins drive oncogenesis through the constitutive activation of downstream signaling pathways crucial for cell proliferation, survival, and growth.[3] Iruplinalkib has demonstrated significant anti-tumor activity by effectively suppressing these signaling cascades. This technical guide provides a comprehensive overview of the mechanism of action of Iruplinalkib, focusing on its inhibition of downstream signaling pathways. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the affected pathways and experimental workflows.

Introduction to Iruplinalkib

Iruplinalkib is a novel TKI designed to overcome resistance to earlier-generation ALK inhibitors, such as crizotinib.[1] It exhibits potent inhibitory activity against wild-type ALK and a range of clinically relevant ALK resistance mutations, including L1196M and G1202R.[4] Furthermore, Iruplinalkib is a potent inhibitor of ROS1 fusion proteins.[1] Its mechanism of action involves binding to the ATP-binding pocket of the ALK and ROS1 kinases, thereby blocking their autophosphorylation and subsequent activation of downstream signaling effectors.[5] This disruption of oncogenic signaling leads to the inhibition of tumor growth and induction of apoptosis in cancer cells dependent on ALK or ROS1 activity.[4]

Quantitative Analysis of Iruplinalkib's Inhibitory Activity

The following tables summarize the in vitro and clinical efficacy of Iruplinalkib.

Table 1: In Vitro Inhibitory Activity of Iruplinalkib (IC50)

| Target | IC50 (nM) | Cell Line/Assay Condition |

| Wild-type ALK | 5.38 - 16.74 | Kinase Assay |

| ALKL1196M | 5.38 - 16.74 | Kinase Assay |

| ALKC1156Y | 5.38 - 16.74 | Kinase Assay |

| ALKG1202R | 96 | Cell-based Assay |

| ROS1 | Not explicitly quantified in search results | - |

| EGFRL858R/T790M | 5.38 - 16.74 | Kinase Assay |

Data compiled from multiple preclinical studies.[2][4]

Table 2: Clinical Efficacy of Iruplinalkib in ALK-Positive NSCLC

| Clinical Trial Phase | Patient Population | Primary Endpoint | Iruplinalkib | Crizotinib |

| Phase III (INSPIRE) | ALK TKI-naïve | Median Progression-Free Survival (PFS) | 27.7 months | 14.6 months |

| Phase III (INSPIRE) | ALK TKI-naïve | Objective Response Rate (ORR) | 93.0% | 89.3% |

| Phase III (INSPIRE) | ALK TKI-naïve | Intracranial ORR | 90.9% | 60.0% |

| Phase II | Crizotinib-resistant | ORR | 69.9% | N/A |

| Phase II | Crizotinib-resistant | Median PFS | 19.8 months | N/A |

Data from the INSPIRE and INTELLECT studies.[6][7]

Core Signaling Pathways Inhibited by Iruplinalkib

Iruplinalkib exerts its anti-tumor effects by inhibiting key downstream signaling pathways that are constitutively activated by ALK and ROS1 fusion proteins. The primary pathways affected are the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.

RAS-MAPK Pathway

The RAS-MAPK pathway is a critical regulator of cell proliferation. Upon activation by ALK/ROS1, the small GTPase RAS activates a cascade of kinases, including RAF, MEK, and ERK. Phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate the transcription of genes involved in cell cycle progression. Iruplinalkib treatment leads to a dose-dependent decrease in the phosphorylation of ERK.

PI3K-AKT Pathway

The PI3K-AKT pathway is central to cell survival and growth. Activated ALK/ROS1 phosphorylates and activates phosphoinositide 3-kinase (PI3K), which in turn converts PIP2 to PIP3. PIP3 recruits and activates AKT (also known as protein kinase B). Phosphorylated AKT (p-AKT) then phosphorylates numerous downstream targets to promote cell survival and inhibit apoptosis. Iruplinalkib effectively reduces the phosphorylation of AKT in a dose-dependent manner.

JAK-STAT Pathway

The JAK-STAT pathway plays a role in cell proliferation, differentiation, and survival. ALK/ROS1 can activate Janus kinases (JAKs), which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3. Phosphorylated STAT3 (p-STAT3) dimerizes, translocates to the nucleus, and acts as a transcription factor for genes promoting cell proliferation and survival. In vivo studies have shown that Iruplinalkib can inhibit the phosphorylation of STAT3.

References

- 1. Iruplinalkib (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. promega.com [promega.com]

- 4. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]

- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 7. 2.14. Xenograft tumor model in nude mice [bio-protocol.org]

Iruplinalkib: A Technical Overview of its Activity Against Anaplastic Lymphoma Kinase (ALK) Resistance Mutations

Audience: Researchers, scientists, and drug development professionals.

Abstract

Anaplastic lymphoma kinase (ALK) rearrangements are key oncogenic drivers in a subset of non-small cell lung cancer (NSCLC). While first-generation ALK tyrosine kinase inhibitors (TKIs) like crizotinib offer initial clinical benefit, the development of acquired resistance mutations inevitably leads to disease progression. Iruplinalkib (WX-0593) is a novel, potent, and highly selective next-generation ALK/ROS1 inhibitor designed to overcome these resistance mechanisms. This technical guide provides an in-depth analysis of iruplinalkib's preclinical activity against a spectrum of ALK resistance mutations, summarizes key clinical trial outcomes, details relevant experimental methodologies, and visualizes the underlying molecular pathways and research workflows.

Introduction: The Challenge of ALK Resistance in NSCLC

The discovery of ALK gene rearrangements as targetable drivers has revolutionized the treatment landscape for a specific subgroup of NSCLC patients. Crizotinib, the first-generation ALK TKI, demonstrated significant efficacy over standard chemotherapy.[1] However, its long-term effectiveness is limited by the emergence of secondary mutations within the ALK kinase domain, which impair drug binding and reactivate downstream signaling.[2][3]

Common resistance mutations include the L1196M "gatekeeper" mutation and the highly refractory G1202R mutation, which confers broad resistance to most first- and second-generation ALK inhibitors.[2][3][4] This has driven the development of next-generation TKIs with improved potency and a broader spectrum of activity against these mutated ALK variants. Iruplinalkib is a novel oral ALK/ROS1 TKI developed to address this clinical challenge, demonstrating potent antitumor activity in both preclinical and clinical studies.[5][6]

Preclinical Activity and Potency Against ALK Mutations

Preclinical studies have established iruplinalkib as a potent inhibitor of wild-type ALK and, critically, a range of clinically relevant resistance mutations.[7] In vitro biochemical assays demonstrate its superior inhibitory activity compared to first-generation inhibitors across multiple mutated ALK kinases.

Quantitative Inhibitory Activity

The half-maximal inhibitory concentration (IC50) values from preclinical kinase assays quantify the potency of iruplinalkib against wild-type and mutated ALK, highlighting its efficacy against crizotinib-resistant variants.

| Target Kinase | Iruplinalkib IC50 (nM) | Crizotinib IC50 (nM) | Fold-Increase in Potency (vs. Crizotinib) | Reference |

| ALKC1156Y | 9 | 353 | ~39x | [7] |

| ALKL1196M | 36 | 478 | ~13x | [7] |

| ALKG1202R | 96 | 1241 | ~13x | [7] |

Table 1: In vitro inhibitory activity of Iruplinalkib against common ALK resistance mutations.

Furthermore, iruplinalkib's cellular IC50 against the highly resistant ALK G1202R mutation is 96 nM, a concentration shown to be more potent than second-generation inhibitors such as alectinib (1000 nM) and brigatinib (340 nM).[4][5]

ALK Signaling Pathway and Inhibition by Iruplinalkib

ALK fusion proteins, when activated, trigger a cascade of downstream signaling pathways crucial for tumor cell proliferation and survival, including the RAS-MAPK, JAK-STAT, and PI3K-AKT pathways.[8][9] Iruplinalkib acts by competitively binding to the ATP pocket of the ALK kinase domain, effectively blocking its autophosphorylation and the subsequent activation of these oncogenic signals.[8]

Summary of Clinical Efficacy

Iruplinalkib has demonstrated significant clinical activity and a manageable safety profile in patients with advanced ALK-positive NSCLC. The Phase II INTELLECT study established its efficacy in a crizotinib-resistant population, while the Phase III INSPIRE trial confirmed its superiority over crizotinib in treatment-naïve patients.[1][2][3]

| Clinical Trial | Patient Population | Key Efficacy Metric | Iruplinalkib | Crizotinib | Reference |

| INSPIRE (Phase III) | ALK TKI-Naïve | Median PFS | 27.7 months | 14.6 months | [3][7] |

| ORR | 93.0% | 89.3% | [3] | ||

| Intracranial ORR (measurable CNS mets) | 90.9% | 60.0% | [3][5] | ||

| INTELLECT (Phase II) | Crizotinib-Resistant | ORR (IRC-assessed) | 69.9% | N/A | [2][3] |

| Median PFS | 19.8 months | N/A | [2][3] | ||

| Median DoR | 14.4 months | N/A | [2][3] |

Table 2: Summary of key clinical trial results for Iruplinalkib. (PFS: Progression-Free Survival; ORR: Objective Response Rate; DoR: Duration of Response; IRC: Independent Review Committee; CNS: Central Nervous System; mets: metastases).

Experimental Methodologies

The evaluation of iruplinalkib's activity against ALK resistance mutations involves a standardized sequence of preclinical and clinical investigations.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of iruplinalkib on the enzymatic activity of purified wild-type and mutant ALK kinase domains and calculate IC50 values.

Protocol Outline:

-

Reagents: Purified recombinant ALK kinase (wild-type or mutant variants), kinase buffer, ATP, a suitable peptide substrate, and the ADP-Glo™ Kinase Assay system (Promega) or similar technology.[10]

-

Procedure: a. Serially dilute iruplinalkib in DMSO to create a range of test concentrations. b. In a 384-well plate, add the ALK enzyme, the peptide substrate, and the inhibitor solution.[10] c. Initiate the kinase reaction by adding a fixed concentration of ATP (typically at or near the Km value). Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). d. Terminate the kinase reaction and measure the amount of ADP produced using a luminescence-based detection system (e.g., ADP-Glo™), which correlates with kinase activity.[10]

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell-Based Proliferation and Phosphorylation Assays

Objective: To assess the ability of iruplinalkib to inhibit the proliferation of cancer cells driven by specific ALK fusions and resistance mutations and to confirm on-target pathway inhibition.

Protocol Outline:

-

Cell Lines: Utilize NSCLC cell lines or engineered cell lines (e.g., Ba/F3) that stably express specific EML4-ALK variants (e.g., wild-type, L1196M, G1202R).[6]

-

Proliferation Assay (e.g., CellTiter-Glo® or MTT): a. Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.[11] b. Treat the cells with a serial dilution of iruplinalkib for a period of 72 hours. c. Add the viability reagent (e.g., CellTiter-Glo®) and measure luminescence, which is proportional to the number of viable cells (ATP content). d. Calculate the percentage of growth inhibition relative to vehicle-treated controls and determine the GI50/IC50 value.[12]

-

Phosphorylation Assay (Western Blot or ELISA): a. Treat cells with iruplinalkib at various concentrations for a shorter duration (e.g., 2-4 hours). b. Lyse the cells and quantify total protein concentration. c. Analyze cell lysates via Western blot using primary antibodies against phosphorylated ALK (p-ALK) and total ALK, as well as downstream effectors like p-AKT and p-ERK.[9] Alternatively, use quantitative immunoassays (e.g., Meso Scale Discovery) for higher throughput analysis.[12][13] d. Observe the dose-dependent reduction in phosphorylation of ALK and its downstream targets to confirm on-target activity.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of iruplinalkib in a living organism.

Protocol Outline:

-

Model: Use immunodeficient mice (e.g., BALB/c nude) subcutaneously implanted with human NSCLC cells expressing the target ALK fusion/mutation.[6]

-

Procedure: a. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups. b. Administer iruplinalkib orally once daily at predetermined dose levels. The control group receives a vehicle solution. c. Measure tumor volume with calipers two to three times per week. Monitor animal body weight as an indicator of toxicity.

-

Data Analysis: Compare the tumor growth curves between the iruplinalkib-treated and vehicle-treated groups. Calculate the tumor growth inhibition (TGI) percentage. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-ALK).[6][12]

Conclusion

Iruplinalkib is a highly potent ALK/ROS1 TKI with a broad inhibitory profile against clinically significant ALK resistance mutations, including the challenging G1202R variant.[2][3][7] Preclinical data consistently demonstrate its superior potency over earlier-generation inhibitors.[7] This robust preclinical activity translates into significant clinical benefit, as evidenced by the superior progression-free survival and high objective response rates observed in the Phase III INSPIRE trial.[3][14] With its demonstrated systemic and intracranial efficacy, iruplinalkib represents a valuable new treatment option for patients with advanced ALK-positive NSCLC, both in the first-line setting and following crizotinib resistance.[5][14]

References

- 1. Will INSPIRE crown iruplinalkib as a new standard choice in first-line advanced ALK-positive non-small cell lung cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. onclive.com [onclive.com]

- 3. Iruplinalkib Demonstrates Improved Efficacy and Tolerance vs Crizotinib in ALK Inhibitor–Naive, Advanced ALK-Positive NSCLC - The ASCO Post [ascopost.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Iruplinalkib (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Population pharmacokinetics of iruplinalkib in healthy volunteers and patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Remarkable tumor response to Iruplinalkib in a 14-year-old girl with ALK-positive advanced metastatic non–small-cell lung cancer: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ALK Activation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 10. promega.com.cn [promega.com.cn]

- 11. Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation [mdpi.com]

- 12. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]

- 14. cancernetwork.com [cancernetwork.com]

Iruplinalkib (WX-0593): A Technical Guide for Overcoming Crizotinib Resistance in ALK-Positive Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Iruplinalkib (WX-0593), a next-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitor (TKI). It details the mechanism of action, preclinical evidence, clinical efficacy, and safety profile of Iruplinalkib, with a specific focus on its role in treating patients with crizotinib-resistant ALK-positive non-small cell lung cancer (NSCLC).

Introduction: The Challenge of Crizotinib Resistance

The discovery of ALK gene rearrangements as oncogenic drivers in a subset of NSCLC patients revolutionized treatment through the development of targeted ALK TKIs.[1] Crizotinib, the first-generation ALK inhibitor, demonstrated significant efficacy compared to chemotherapy.[2] However, the majority of patients develop resistance, typically within a year, often due to secondary mutations in the ALK kinase domain or insufficient penetration of the central nervous system (CNS), a common site of metastasis.[1][3][4]

This acquired resistance created a critical need for next-generation ALK inhibitors with broader activity against ALK mutations and improved CNS efficacy.[5] Iruplinalkib is a novel, potent, and highly selective ALK/ROS1 inhibitor designed to address the limitations of first-generation TKIs.[3][6][7] Preclinical and clinical studies have shown its robust antitumor activity against both crizotinib-sensitive and, crucially, crizotinib-resistant NSCLC.[3][6]

Mechanism of Action

Iruplinalkib is an orally active small molecule inhibitor that potently targets the ATP-binding pocket of ALK and ROS1 tyrosine kinases.[8] Its mechanism is centered on the inhibition of kinase autophosphorylation, which blocks downstream signaling pathways essential for tumor cell proliferation and survival.

-

Broad-Spectrum ALK Inhibition : In vitro kinase assays demonstrate that Iruplinalkib potently inhibits wild-type ALK as well as a wide range of clinically relevant crizotinib-resistant ALK mutations, including L1196M, C1156Y, and G1202R.[3][5][9][10] This broad activity is crucial for overcoming the heterogeneous nature of acquired resistance.

-

Downstream Pathway Suppression : By inhibiting ALK phosphorylation, Iruplinalkib effectively suppresses critical downstream signaling cascades, including the RAS/MAPK/ERK and PI3K/AKT pathways, thereby inhibiting cell growth.[11]

Below is a diagram illustrating the ALK signaling pathway and the inhibitory action of Iruplinalkib.

Preclinical Evidence

Iruplinalkib has demonstrated significant antitumor efficacy in a range of preclinical models, validating its potency against both wild-type and mutated ALK.

Iruplinalkib potently inhibited the tyrosine autophosphorylation of wild-type ALK and key resistant mutants with IC50 values in the low nanomolar range, comparable to or better than other next-generation inhibitors like brigatinib.[3][6] It has shown superior inhibitory activity against the challenging ALK-G1202R mutation compared to other second-generation TKIs.[12]

| Target Kinase / Cell Line | IC50 Value (nM) | Description |

| Kinase Assays | ||

| ALKWT | 5.38 - 16.74 | Inhibition of wild-type ALK autophosphorylation.[6] |

| ALKL1196M | 5.38 - 16.74 | Inhibition of the L1196M "gatekeeper" resistance mutation.[6] |

| ALKC1156Y | 5.38 - 16.74 | Inhibition of the C1156Y resistance mutation.[6] |

| ALKG1202R | 96 | Cellular IC50 for the highly resistant G1202R mutation.[13] |

| Cell-Based Assays | ||

| Ba/F3 (EML4-ALK L1152P) | 1 | Antiproliferative activity against crizotinib-resistant cells.[11] |

| Table 1: In Vitro Inhibitory Activity of Iruplinalkib. |

In vivo studies using BALB/c nude mice with subcutaneously implanted ALK-positive tumors confirmed the potent antitumor effects of Iruplinalkib. Notably, in crizotinib-resistant xenograft models, the tumor-suppressive effects of Iruplinalkib were significantly better than those of brigatinib.[3] These preclinical results provided a strong rationale for clinical development.

Clinical Efficacy in Crizotinib-Resistant NSCLC

The clinical development of Iruplinalkib has centered on its efficacy in patients who have progressed on crizotinib. The Phase II INTELLECT study is the pivotal trial in this setting.

The INTELLECT trial was a single-arm, multicenter Phase II study evaluating the efficacy and safety of Iruplinalkib in patients with ALK-positive, crizotinib-resistant advanced NSCLC.[14] A total of 146 patients were enrolled.[14]

| Endpoint | Result | 95% Confidence Interval (CI) |

| Overall Efficacy | ||

| IRC-Assessed ORR | 69.9% | 61.7% - 77.2% |

| IRC-Assessed DCR | 96.6% | 92.2% - 98.9% |

| Median PFS | 19.8 months | 14.5 - Not Estimable |

| Median DoR | 14.4 months | 13.1 - Not Estimable |

| Intracranial Efficacy | ||

| iORR (All CNS Mets Pts) | 46% | 35% - 56% |

| iORR (Measurable Lesions) | 64% | 48% - 78% |

| Table 2: Key Efficacy Outcomes from the Phase II INTELLECT Study in Crizotinib-Resistant Patients.[9][14][15] |

The study demonstrated substantial and durable clinical activity.[14] In June 2023, based on these results, China's National Medical Products Association (NMPA) approved Iruplinalkib for patients with ALK-positive NSCLC who are resistant or intolerant to crizotinib.[15]

Earlier Phase I data also supported the activity of Iruplinalkib in this patient population. In the dose-expansion phase, patients who had previously received crizotinib as their only ALK TKI achieved an Objective Response Rate (ORR) of 45.7%.[5]

Broader Clinical Context: Phase III INSPIRE Trial (TKI-Naïve)

To contextualize the potency of Iruplinalkib, the Phase III INSPIRE trial compared it head-to-head with crizotinib in the first-line setting for ALK-positive advanced NSCLC. The results demonstrated the clear superiority of Iruplinalkib.

| Endpoint | Iruplinalkib | Crizotinib | Hazard Ratio (HR) / P-value |

| Median PFS | 27.7 months | 14.6 months | HR: 0.34; P < 0.0001 |

| IRC-Assessed ORR | 93.0% | 89.3% | P = 0.2694 |

| Median DoR | 26.8 months | 12.9 months | HR: 0.31 |

| Intracranial ORR | 90.9% | 60.0% | - |

| Table 3: Comparative Efficacy from the Phase III INSPIRE Study in TKI-Naïve Patients.[2][9][16][17] |

These findings establish Iruplinalkib as a highly effective ALK inhibitor, outperforming the first-generation standard of care.[2]

Safety and Tolerability Profile

Across clinical trials, Iruplinalkib has demonstrated a manageable and tolerable safety profile.[14][18]

| Treatment-Related Adverse Event (TRAE) | Any Grade Frequency | Grade ≥3 Frequency |

| Aspartate Aminotransferase (AST) Increased | 43.2% | Not specified |

| Alanine Aminotransferase (ALT) Increased | 37.0% | Not specified |

| Blood Creatine Phosphokinase Increased | 34.9% | Not specified |

| Table 4: Most Common TRAEs in the INTELLECT Study.[14] |

In the INTELLECT study, dose interruptions, reductions, and discontinuations due to TRAEs were infrequent, occurring in 14.4%, 11.0%, and 2.7% of patients, respectively.[14] No treatment-related deaths were reported in the crizotinib-resistant cohort studies.[18][19]

Experimental Protocols

This section details the methodologies for key experiments cited in the development of Iruplinalkib.

-

Objective : To determine the half-maximal inhibitory concentration (IC50) of Iruplinalkib against various kinases.

-

Methodology : Recombinant human ALK kinase domains (wild-type and mutants) are incubated with a phosphate-donating substrate (ATP) and a peptide substrate in a reaction buffer. Iruplinalkib is added at varying concentrations. The reaction is allowed to proceed at a controlled temperature (e.g., 37°C). Kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based assay (e.g., ADP-Glo) or immuno-assay (e.g., ELISA). The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic model.

-

Objective : To assess the effect of Iruplinalkib on the proliferation of ALK-dependent cancer cells and its ability to inhibit downstream signaling.

-

Cell Lines : Ba/F3 murine pro-B cells engineered to express human EML4-ALK or other ALK fusion variants (wild-type or mutant) are commonly used. Human NSCLC cell lines naturally harboring ALK fusions (e.g., NCI-H3122) are also employed.[11]

-

Proliferation Assay : Cells are seeded in 96-well plates and treated with serial dilutions of Iruplinalkib for a set period (e.g., 72 hours). Cell viability is measured using reagents like CellTiter-Glo® (Promega) or by MTS assay. The GI50 (half-maximal growth inhibition concentration) is determined.

-

Signaling Pathway Analysis (Western Blot) : Cells are treated with Iruplinalkib for a short duration (e.g., 2-4 hours).[11] Cell lysates are then prepared, and proteins are separated by SDS-PAGE. Proteins are transferred to a membrane and probed with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, p-ERK, total ERK, p-AKT, and total AKT. A secondary antibody conjugated to horseradish peroxidase is used for detection via chemiluminescence.

-

Objective : To evaluate the in vivo antitumor efficacy of Iruplinalkib.

-

Animal Model : Immunocompromised mice (e.g., BALB/c nude or NOD-SCID mice) are used.

-

Tumor Implantation : Human NSCLC cells (Cell-Line Derived Xenograft, CDX) or patient tumor fragments (Patient-Derived Xenograft, PDX) harboring ALK rearrangements are implanted subcutaneously into the flanks of the mice.

-

Treatment : Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups. Iruplinalkib is administered orally, typically once daily.

-

Efficacy Assessment : Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is monitored as an indicator of toxicity. At the end of the study, Tumor Growth Inhibition (TGI) is calculated.

-

Study Design : A single-arm, open-label, multicenter Phase II trial.[14][18]

-

Patient Population : Patients aged ≥18 years with histologically confirmed advanced or metastatic ALK-positive NSCLC, who had documented disease progression after at least 12 weeks of crizotinib treatment.[18][19] An ECOG performance status of 0-2 and at least one measurable lesion per RECIST v1.1 were required.[14][18]

-

Dosing Regimen : Iruplinalkib administered at 180 mg orally once daily, following a 7-day lead-in period at 60 mg once daily.[14][18]

-

Primary Endpoint : Objective Response Rate (ORR) as assessed by an Independent Review Committee (IRC) according to RECIST v1.1.[14][18]

-

Secondary Endpoints : Included Disease Control Rate (DCR), Duration of Response (DoR), Progression-Free Survival (PFS), overall survival (OS), safety, and intracranial ORR (iORR) assessed by RANO-BM criteria.[1][18][19]

-

Assessments : Tumor assessments were performed using CT or MRI scans at baseline and at regular intervals throughout the study.

Conclusion

Iruplinalkib is a potent, next-generation ALK/ROS1 TKI that has demonstrated significant and durable clinical benefit in patients with crizotinib-resistant ALK-positive NSCLC. Its broad activity against ALK resistance mutations, robust CNS penetration, and manageable safety profile position it as a critical therapeutic option for this patient population. The comprehensive data from preclinical studies through pivotal clinical trials underscore its role in overcoming the primary challenges of first-generation ALK inhibitors.

References

- 1. Efficacy and safety of iruplinalkib (WX-0593) in ALK-positive crizotinib-resistant advanced non-small cell lung cancer patients: a single-arm, multicenter phase II study (INTELLECT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Will INSPIRE crown iruplinalkib as a new standard choice in first-line advanced ALK-positive non-small cell lung cancer? - Resuli - Translational Lung Cancer Research [tlcr.amegroups.org]

- 3. Iruplinalkib (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Safety and activity of WX-0593 (Iruplinalkib) in patients with ALK- or ROS1-rearranged advanced non-small cell lung cancer: a phase 1 dose-escalation and dose-expansion trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iruplinalkib (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Iruplinalkib | WX-0593 | ROS1 tyrosine kinase inhibitor | TargetMol [targetmol.com]

- 8. Iruplinalkib (WX-0593) | ALK | 1854943-32-0 | Invivochem [invivochem.com]

- 9. Iruplinalkib Demonstrates Improved Efficacy and Tolerance vs Crizotinib in ALK Inhibitor–Naive, Advanced ALK-Positive NSCLC - The ASCO Post [ascopost.com]

- 10. JNCCN 360 - Non–Small Cell Lung Cancer - Iruplinalkib Showed Favorable Activity Against G1202R Resistance Mutation in NSCLC [jnccn360.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Efficacy and safety of iruplinalkib (WX-0593) in ALK-positive crizotinib-resistant advanced non-small cell lung cancer patients: a single-arm, multicenter phase II study (INTELLECT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. onclive.com [onclive.com]

- 16. cancernetwork.com [cancernetwork.com]

- 17. Cost-effectiveness of iruplinalkib versus crizotinib in first-line anaplastic lymphoma kinase-positive advanced non-small-cell lung cancer patients in China - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A phase II trial of ALK/ROS1 tyrosine kinase inhibitor WX-0593 (iruplinalkib) in <em>ALK</em>-positive and crizotinib-resistant advanced non–small cell lung cancer. - ASCO [asco.org]

- 19. ascopubs.org [ascopubs.org]

Iruplinalkib's Impact on Tumor Cell Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Iruplinalkib's (also known as WX-0593) mechanism of action, with a specific focus on its role in inducing tumor cell apoptosis. The following sections detail the quantitative effects of Iruplinalkib on cancer cell lines, the experimental protocols used to ascertain these effects, and visualizations of the key signaling pathways involved.

Introduction to Iruplinalkib

Iruplinalkib is a potent, orally available, and highly selective second-generation small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) receptor tyrosine kinases.[1][2] Dysregulation and genetic rearrangements of ALK are oncogenic drivers in several cancers, most notably non-small cell lung cancer (NSCLC).[3][4] Iruplinalkib was developed to overcome resistance to first-generation ALK inhibitors like crizotinib.[5] Its primary mechanism of action involves binding to the ATP-binding site of ALK and ROS1, which blocks their phosphorylation and subsequent activation.[1] This inhibition disrupts downstream signaling pathways essential for cancer cell survival and proliferation, ultimately leading to the induction of programmed cell death, or apoptosis.[1][6]

Quantitative Analysis of Iruplinalkib's Anti-Tumor Activity

Iruplinalkib has demonstrated potent inhibitory effects across a range of cancer cell lines, including those with mutations that confer resistance to other ALK inhibitors. The following tables summarize the half-maximal inhibitory concentration (IC50) values from key preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

| Kinase Target | Iruplinalkib (WX-0593) |

| ALKWT | 5.38 |

| ALKL1196M | 9.00 |

| ALKC1156Y | 8.87 |

| EGFRL858R/T790M | 16.74 |

Data sourced from in vitro kinase assays demonstrating the potent inhibitory effect of Iruplinalkib on wild-type and mutant ALK, as well as a common EGFR mutation.[7]

Table 2: Cellular Proliferation Inhibitory Activity (IC50, nM)

| Cell Line | Fusion Protein/Mutation | Iruplinalkib (WX-0593) |

| Ba/F3 | EML4-ALKWT | 2.593 |

| Ba/F3 | EML4-ALKL1196M | 11.08 |

| Ba/F3 | EML4-ALKC1156Y | 20.26 |

| Ba/F3 | SLC34A2-ROS1 | 4.074 |

| NCI-H1975 | EGFRL858R/T790M | 227.6 |

| HCC-78 | SLC34A2-ROS1 | 508.0 |

| NIH-3T3 | CD74-ROS1 | 386.5 |

Data from cell viability assays (CTG assay) after 24-hour incubation, showing Iruplinalkib's potent inhibition of proliferation in engineered cell lines expressing various ALK and ROS1 fusion proteins.[7]

Core Signaling Pathways and Mechanism of Apoptosis Induction

Iruplinalkib induces apoptosis by inhibiting the autophosphorylation of ALK or ROS1 kinase. This action prevents the activation of critical downstream signaling pathways that promote cell survival and proliferation. The primary pathways affected are the PI3K/AKT, RAS/MAPK/ERK, and JAK/STAT pathways.[6][7] By blocking these signals, Iruplinalkib effectively shuts down the pro-survival and anti-apoptotic messages within the cancer cell, leading to its demise.

Iruplinalkib inhibits ALK/ROS1, blocking downstream pro-survival pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the apoptotic effects of Iruplinalkib.

Cell Viability Assay

This assay determines the concentration of Iruplinalkib required to inhibit cancer cell growth.

-

Cell Seeding: Tumor cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of Iruplinalkib or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 24 hours).[7]

-

Viability Measurement: The number of viable cells is determined using a commercial kit such as the CellTiter-Glo® (CTG) Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: Luminescence is read on a plate reader. The half-maximal inhibition concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic regression model.[7]

Workflow for determining cell viability after Iruplinalkib treatment.

Western Blot Analysis for Signaling Pathway Inhibition

This technique is used to detect changes in the phosphorylation status of key proteins in the ALK signaling pathway following treatment with Iruplinalkib.

-

Cell Lysis: Tumor cells (e.g., NCI-H3122) are treated with various concentrations of Iruplinalkib for a set time (e.g., 2 hours).[7] After treatment, cells are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-ALK, ALK, p-AKT, AKT, p-ERK, ERK).[7]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of inhibition.[7]

Conclusion

The preclinical data robustly demonstrate that Iruplinalkib is a potent inhibitor of ALK and ROS1 kinases. By effectively blocking the phosphorylation of these key oncogenic drivers, Iruplinalkib disrupts critical downstream pro-survival signaling through the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways. This disruption of cellular signaling culminates in the inhibition of tumor cell proliferation and the induction of apoptosis, providing a strong rationale for its clinical efficacy in ALK-positive and ROS1-positive malignancies. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers engaged in the ongoing investigation and development of targeted cancer therapies.

References

- 1. Iruplinalkib (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety and activity of WX-0593 (Iruplinalkib) in patients with ALK- or ROS1-rearranged advanced non-small cell lung cancer: a phase 1 dose-escalation and dose-expansion trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. onclive.com [onclive.com]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Remarkable tumor response to Iruplinalkib in a 14-year-old girl with ALK-positive advanced metastatic non–small-cell lung cancer: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Iruplinalkib (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Iruplinalkib: A Technical Guide to Overcoming Acquired Resistance in ALK-Positive Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Iruplinalkib (WX-0593), a next-generation Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitor (TKI). It details the mechanism of action, preclinical and clinical data, and key experimental protocols that underscore its efficacy in overcoming acquired resistance to previous ALK inhibitors in non-small cell lung cancer (NSCLC).

Introduction: The Challenge of Acquired ALK TKI Resistance

Anaplastic lymphoma kinase (ALK) gene rearrangements are critical oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) cases.[1] While first-generation ALK tyrosine kinase inhibitors (TKIs) like crizotinib have shown significant initial efficacy, most patients inevitably develop acquired resistance and experience disease progression, typically within one to two years.[2][3] This resistance is often driven by secondary mutations within the ALK kinase domain or insufficient penetration of the drug into the central nervous system (CNS).[1][4][5]

Iruplinalkib is a novel, potent, and highly selective oral ALK and c-ros oncogene 1 (ROS1) TKI designed to address these challenges.[1][2][6][7] Preclinical and clinical studies have demonstrated its broad activity against wild-type ALK and a wide range of clinically relevant ALK resistance mutations, positioning it as a critical therapeutic option for patients who have progressed on other ALK inhibitors.[8][9]

Mechanism of Action

Iruplinalkib functions as a competitive inhibitor at the ATP-binding site of the ALK and ROS1 receptor tyrosine kinases.[10] By binding to this site, it effectively blocks the autophosphorylation and subsequent activation of the kinase.[10] This inhibition halts the downstream signaling cascades that are crucial for cancer cell proliferation and survival, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[2][11] A key feature of Iruplinalkib is its potent activity against various ALK point mutations that confer resistance to earlier-generation TKIs.[12]

Preclinical Data: Potency Against Resistance Mutations

Preclinical studies have been fundamental in establishing the therapeutic potential of Iruplinalkib. In vitro kinase assays and cell-based studies have demonstrated its potent inhibitory activity against not only wild-type ALK but also a comprehensive panel of acquired resistance mutations that limit the efficacy of other TKIs.

Quantitative Data: In Vitro Kinase Inhibition

The half-maximal inhibitory concentration (IC50) values from in vitro studies highlight Iruplinalkib's potency against various ALK mutations.

| Target Kinase / Mutation | Iruplinalkib IC50 (nM) | Comparator IC50 (nM) | Reference |

| ALKWT | 5.38 - 16.74 | - | [2] |

| ALKL1196M | 5.38 - 16.74 | - | [2][12] |

| ALKC1156Y | 5.38 - 16.74 | - | [2][12] |

| ALKG1202R | 96 | Alectinib: 1000, Brigatinib: 340 | [11][13] |

| ALKF1174L/C/V | 1.5 - 36.0 | - | [11] |

| ALKG1269A | 1.5 - 36.0 | - | [11] |

| ALKI1171S/T/N | 1.5 - 36.0 | - | [11] |

| ALKS1206F | 1.5 - 36.0 | - | [11] |

| ALKV1180L | 1.5 - 36.0 | - | [11] |

| ALKT1151Tins | 1.5 - 36.0 | - | [11] |

| ALKL1152R/P | 1.5 - 36.0 | - | [11] |

| EGFRL858R/T790M | 5.38 - 16.74 | - | [2][3][12] |

In Vivo Efficacy

In vivo studies using cell line-derived and patient-derived xenograft models in mice have confirmed the potent antitumor activity of Iruplinalkib. Notably, in crizotinib-resistant tumor models, Iruplinalkib demonstrated robust and significantly better tumor suppressive effects compared to other ALK inhibitors like brigatinib.[2][3]

Clinical Efficacy: Validating Preclinical Promise

Iruplinalkib has undergone rigorous clinical evaluation, demonstrating significant activity and a manageable safety profile in patients with ALK-positive NSCLC, particularly those with acquired resistance to crizotinib.

Phase II INTELLECT Study (Crizotinib-Resistant Cohort)

The single-arm, multicenter Phase II INTELLECT study was pivotal in establishing Iruplinalkib's efficacy in patients with ALK-positive, crizotinib-resistant advanced NSCLC.[14][15]

| Efficacy Endpoint | Result | 95% Confidence Interval (CI) | Reference |

| Overall Response (n=146) | |||

| ORR (IRC-assessed) | 69.9% | 61.7% - 77.2% | [8][9][15] |

| DCR (IRC-assessed) | 96.6% | 92.2% - 98.9% | [15] |

| Median DoR (IRC-assessed) | 14.4 months | 13.1 - Not Evaluable | [8][9][15] |

| Median PFS (IRC-assessed) | 19.8 months | 14.5 - Not Evaluable | [8][9][15] |

| Median OS (Updated) | 41.79 months | - | [16] |

| Intracranial Response | |||

| iORR (Overall, INV-assessed) | 46% (41/90) | 35% - 56% | [15] |

| iORR (Measurable Lesions, INV) | 64% (27/42) | 48% - 78% | [15] |

ORR: Objective Response Rate; DCR: Disease Control Rate; DoR: Duration of Response; PFS: Progression-Free Survival; OS: Overall Survival; iORR: Intracranial ORR; IRC: Independent Review Committee; INV: Investigator-assessed.

Phase III INSPIRE Study (ALK TKI-Naïve)

The Phase III INSPIRE trial compared Iruplinalkib to crizotinib in treatment-naïve patients with advanced ALK-positive NSCLC. The results demonstrated superior efficacy for Iruplinalkib, further cementing its potent anti-tumor activity.[9][17][18]

| Efficacy Endpoint | Iruplinalkib | Crizotinib | Hazard Ratio (HR) / p-value | Reference |

| Median PFS (IRC-assessed) | 27.7 months | 14.6 months | HR: 0.34 (p<0.0001) | [8][17][18] |

| ORR (IRC-assessed) | 93.0% | 89.3% | p=0.2694 | [9][17][18] |

| Median DoR (IRC-assessed) | 26.8 months | 12.9 months | HR: 0.31 | [19] |

| iORR (Measurable Lesions) | 90.9% | 60.0% | - | [8][17][18] |

| Median Intracranial DoR | 20.14 months | 9.26 months | - | [9] |

Efficacy in Lorlatinib-Resistant Patients

Emerging real-world data suggests Iruplinalkib also has promising activity in a heavily pre-treated patient population that has progressed on the third-generation inhibitor lorlatinib.

| Efficacy Endpoint | Result (n=11) | Reference |

| ORR | 27% | [20][21] |

| DCR | 91% | [20][21] |

| 12-month PFS Rate | 53.0% | [20][21] |

Experimental Protocols and Workflows

The following sections detail the methodologies for key experiments cited in the evaluation of Iruplinalkib.

Kinase Autophosphorylation Inhibition Assay

This assay quantifies the ability of a compound to inhibit the kinase activity of a specific enzyme.

-

Principle: Measures the level of tyrosine autophosphorylation of a target kinase (e.g., ALKWT, ALKL1196M) in the presence of varying concentrations of the inhibitor.

-

Methodology:

-

Recombinant kinase enzymes are incubated with ATP and a substrate in a reaction buffer.

-

Serial dilutions of Iruplinalkib are added to the reaction wells.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).

-

The reaction is stopped, and the level of phosphorylated substrate is quantified, typically using an ELISA-based method with a phospho-specific antibody.

-

Data is plotted as percent inhibition versus drug concentration, and the IC50 value is calculated using non-linear regression analysis.[2]

-

Cell Viability / Proliferation Assay

This assay determines the effect of a compound on the growth and survival of cancer cell lines.

-

Principle: Measures the metabolic activity or number of viable cells after a period of drug exposure.

-

Methodology:

-

Cell Seeding: Cancer cells (e.g., NCI-H3122) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of Iruplinalkib or a vehicle control.

-

Incubation: Plates are incubated for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Viability Measurement: A viability reagent (e.g., CellTiter-Glo®, MTS) is added to each well. The signal (luminescence or absorbance) is measured using a plate reader.

-

Analysis: The signal is normalized to the vehicle control, and IC50 values are calculated using software like GraphPad Prism.[2]

-

Western Blot Analysis

Western blotting is used to detect the phosphorylation status of ALK and its downstream signaling proteins.

-

Principle: Separates proteins by size via gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

-

Methodology:

-

Cell Lysis: Drug-treated cells are harvested and lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel to separate proteins by molecular weight.

-

Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking & Probing: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight with primary antibodies against target proteins (e.g., p-ALK, total ALK, p-ERK, total ERK).

-

Secondary Antibody & Detection: The membrane is washed and incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the signal is captured by an imaging system.[2]

-

In Vivo Xenograft Model Study

This protocol evaluates the antitumor efficacy of a drug in a living animal model.

-

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, mice are treated with the drug, and tumor growth is monitored over time.

-

Methodology:

-

Implantation: ALK-positive NSCLC cells (e.g., NCI-H3122) are implanted subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Mice are randomized into treatment groups (e.g., vehicle control, Iruplinalkib, comparator drug).

-

Drug Administration: The drug is administered orally once daily at specified doses.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., Western blot).[2][3]

-

Conclusion

Iruplinalkib has emerged as a potent and effective ALK tyrosine kinase inhibitor with a crucial role in the management of ALK-positive NSCLC. Its robust activity against a wide spectrum of acquired resistance mutations, including the challenging G1202R mutation, addresses a significant unmet clinical need for patients who progress on first- and second-generation TKIs.[1][11] Furthermore, its demonstrated efficacy in the CNS and promising activity in post-lorlatinib settings highlight its potential as a versatile and durable treatment option.[8][9][20] The comprehensive preclinical and clinical data strongly support Iruplinalkib as a new standard of care for patients with ALK-positive NSCLC, particularly in the context of acquired resistance.

References

- 1. Efficacy and safety of iruplinalkib (WX-0593) in ALK-positive crizotinib-resistant advanced non-small cell lung cancer patients: a single-arm, multicenter phase II study (INTELLECT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iruplinalkib (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iruplinalkib (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two novel strategies to overcome the resistance to ALK tyrosine kinase inhibitor drugs: Macrocyclic inhibitors and proteolysis‐targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. ashpublications.org [ashpublications.org]

- 7. Safety and activity of WX-0593 (Iruplinalkib) in patients with ALK- or ROS1-rearranged advanced non-small cell lung cancer: a phase 1 dose-escalation and dose-expansion trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Iruplinalkib Demonstrates Improved Efficacy and Tolerance vs Crizotinib in ALK Inhibitor–Naive, Advanced ALK-Positive NSCLC - The ASCO Post [ascopost.com]

- 9. onclive.com [onclive.com]

- 10. What is the mechanism of Iruplinalkib? [synapse.patsnap.com]

- 11. Remarkable tumor response to Iruplinalkib in a 14-year-old girl with ALK-positive advanced metastatic non–small-cell lung cancer: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Facebook [cancer.gov]

- 13. researchgate.net [researchgate.net]

- 14. A phase II trial of ALK/ROS1 tyrosine kinase inhibitor WX-0593 (iruplinalkib) in <em>ALK</em>-positive and crizotinib-resistant advanced non–small cell lung cancer. - ASCO [asco.org]

- 15. Efficacy and safety of iruplinalkib (WX-0593) in ALK-positive crizotinib-resistant advanced non-small cell lung cancer patients: a single-arm, multicenter phase II study (INTELLECT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Iruplinalkib Shows Sustained Benefit in Crizotinib-Resistant NSCLC [trial.medpath.com]

- 17. physiciansweekly.com [physiciansweekly.com]

- 18. Iruplinalkib (WX-0593) Versus Crizotinib in ALK TKI-Naive Locally Advanced or Metastatic ALK-Positive NSCLC: Interim Analysis of a Randomized, Open-Label, Phase 3 Study (INSPIRE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cancernetwork.com [cancernetwork.com]

- 20. ascopubs.org [ascopubs.org]

- 21. Real-world data on the efficacy and safety of iruplinalkib (WX-0593) in ALK-positive advanced lung adenocarcinoma patients previously treated with lorlatinib. - ASCO [asco.org]

The In Vitro Pharmacodynamics of Iruplinalkib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vitro pharmacodynamics of Iruplinalkib (WX-0593), a potent and selective next-generation tyrosine kinase inhibitor (TKI). Iruplinalkib is designed to target anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), including various resistance mutations that emerge during cancer therapy. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the critical signaling pathways and workflows involved in the preclinical assessment of this compound.

Mechanism of Action and Target Profile

Iruplinalkib is an orally available small-molecule inhibitor that competitively binds to the ATP-binding site of ALK and ROS1 receptor tyrosine kinases.[1] This inhibition blocks the autophosphorylation and subsequent activation of these kinases, thereby disrupting downstream signaling pathways crucial for cancer cell proliferation and survival.[1][2] Preclinical studies have demonstrated that Iruplinalkib potently inhibits wild-type ALK and ROS1, as well as a range of clinically relevant ALK resistance mutations, including L1196M, C1156Y, and G1202R.[3][4][5]

Quantitative Analysis of In Vitro Activity

The in vitro potency of Iruplinalkib has been quantified through various biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) against target kinases and cancer cell lines.

Table 1: Biochemical Kinase Inhibition

| Target Kinase | IC50 (nM) |

| ALKWT | 5.38 - <10 |

| ALKL1196M | <10 |

| ALKC1156Y | <10 |

| ALKG1202R | 96 |

| EGFRL858R/T790M | 16.74 |

Data sourced from preclinical kinase assays.[3][6]

Table 2: Cellular Proliferation Inhibition

| Cell Line | Expressed Fusion/Mutation | IC50 (nM) |

| Karpas 299 | NPM-ALK | 4 - 9 |

| Ba/F3 | EML4-ALKWT | 4 - 9 |

| Ba/F3 | EML4-ALKL1196M | 9.5 |

| Ba/F3 | EML4-ALKC1156Y | 9 |

| Ba/F3 | SLC34A2-ROS1 | 4.074 |

| HCC-78 | SLC34A2-ROS1 | 227.6 - 508 |

| NCI-H1975 | EGFRL858R/T790M | 227.6 - 508 |

| NIH-3T3 | CD74-ROS1 | 227.6 - 508 |

Data represents the concentration of Iruplinalkib required to inhibit cell growth by 50%.[3]

Key Signaling Pathways Modulated by Iruplinalkib

Iruplinalkib exerts its anti-tumor effects by inhibiting key downstream signaling pathways activated by ALK and ROS1. These include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are critical for cell proliferation, survival, and differentiation.[2][7]

Caption: Iruplinalkib inhibits ALK/ROS1, blocking downstream signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the protocols for key experiments used to characterize the pharmacodynamics of Iruplinalkib.

Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the ability of Iruplinalkib to inhibit the enzymatic activity of target kinases.

Caption: Workflow for the HTRF kinase inhibition assay.

Methodology:

-

Reagent Preparation: Recombinant kinase proteins (e.g., ALKWT, ALKL1196M, ROS1), a ULight™-labeled peptide substrate, and ATP are prepared in a suitable kinase reaction buffer. Iruplinalkib is serially diluted to create a range of test concentrations.

-

Reaction Setup: The kinase, substrate, ATP, and varying concentrations of Iruplinalkib are mixed in the wells of a microplate.

-

Kinase Reaction: The plate is incubated at room temperature to allow the kinase to phosphorylate the substrate.

-

Detection: The reaction is stopped by adding an EDTA-containing buffer that includes a Europium cryptate-labeled antibody specific for the phosphorylated substrate and XL665-labeled streptavidin (which binds to the biotinylated peptide).

-

Signal Reading: The plate is read on an HTRF-compatible microplate reader. When the donor (Europium cryptate) and acceptor (XL665) are in close proximity (i.e., when the substrate is phosphorylated), FRET occurs, generating a signal.

-

Data Analysis: The HTRF signal is plotted against the Iruplinalkib concentration, and the IC50 value is calculated using a non-linear regression model.

Cell Proliferation Assay

This assay measures the effect of Iruplinalkib on the growth of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., Karpas 299, Ba/F3 expressing ALK/ROS1 fusions) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of Iruplinalkib or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: A cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based reagent like CellTiter-Glo®) is added to each well.

-

Signal Measurement: After a short incubation, the absorbance or luminescence is measured using a microplate reader.

-

Data Analysis: The signal, which is proportional to the number of viable cells, is used to calculate the percentage of cell growth inhibition relative to the vehicle control. IC50 values are determined by plotting the percentage of inhibition against the drug concentration.

Western Blot Analysis of Downstream Signaling

Western blotting is used to qualitatively and semi-quantitatively assess the inhibition of phosphorylation of key downstream signaling proteins.

Caption: Workflow for Western blot analysis of signaling pathways.

Methodology:

-

Cell Treatment and Lysis: ALK- or ROS1-positive cells (e.g., NCI-H3122) are treated with various concentrations of Iruplinalkib for a defined period (e.g., 2 hours).[1] The cells are then lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ALK, ALK, p-AKT, AKT, p-ERK, ERK).

-